molecular formula C17H17ClFNO3S B2986051 3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide CAS No. 1421455-29-9

3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2986051
CAS No.: 1421455-29-9
M. Wt: 369.84
InChI Key: VVMZDOXSVDUIBF-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFNO3S and its molecular weight is 369.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c18-15-9-14(5-6-16(15)19)24(22,23)20-11-17(21)8-7-12-3-1-2-4-13(12)10-17/h1-6,9,20-21H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMZDOXSVDUIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloro and fluoro substituent on the aromatic ring and a naphthalene derivative that is hydroxylated. This structural arrangement is crucial for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors. The presence of the sulfonamide group is known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.
  • Antiproliferative Activity : Compounds structurally related to this compound have shown antiproliferative effects against various cancer cell lines. The presence of the naphthalene moiety may enhance cytotoxicity through interactions with cellular membranes or specific proteins involved in cell cycle regulation.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, a series of sulfonamides demonstrated significant growth inhibition in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
3-Chloro-4-fluoro-N-(...)A-431<10
Similar Compound AJurkat<5
DoxorubicinA-43115

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell walls or inhibit critical metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)Reference
3-Chloro-4-fluoro-N-(...)Staphylococcus aureus15
Similar Compound BEscherichia coli12
Standard AntibioticVancomycin20

Case Studies

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